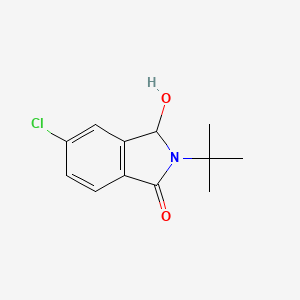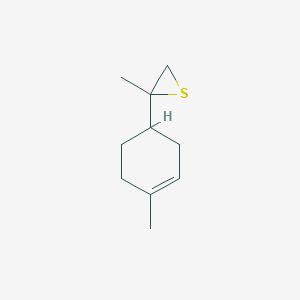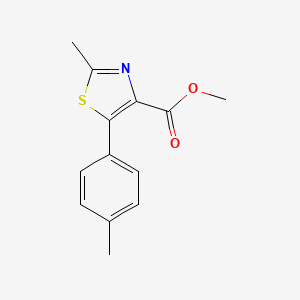![molecular formula C44H71NO12 B8576637 1,14-Dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B8576637.png)
1,14-Dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,14-Dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[2231FK 506 is widely known for its immunosuppressive properties, making it a crucial compound in preventing organ transplant rejection . 1,14-Dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone retains many of the biological activities of FK 506, including immunosuppressive, antifungal, neuroprotective, and neuroregenerative properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dihydro-FK 506 involves the reduction of FK 506. One common method is the catalytic hydrogenation of FK 506 using palladium on carbon as a catalyst under hydrogen gas . This reaction selectively reduces the double bonds in the FK 506 molecule, resulting in the formation of dihydro-FK 506.
Industrial Production Methods
Industrial production of dihydro-FK 506 typically involves fermentation processes using genetically engineered Streptomyces strains. These strains are optimized to produce high yields of FK 506, which is then subjected to catalytic hydrogenation to obtain dihydro-FK 506 . The fermentation process is carefully controlled to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,14-Dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: The reduction of FK 506 to dihydro-FK 506 is a key reaction.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon under hydrogen gas.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of dihydro-FK 506.
Reduction: this compound itself is a product of the reduction of FK 506.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1,14-Dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying macrolide synthesis and modification.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Industry: Used in the development of new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
1,14-Dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone exerts its effects by binding to the FK 506 binding protein (FKBP), forming a complex that inhibits the activity of calcineurin . This inhibition prevents the dephosphorylation of nuclear factor of activated T-cells (NF-AT), thereby blocking the transcription of interleukin-2 and other cytokines essential for T-cell activation . The molecular targets and pathways involved include the FKBP-calcineurin pathway and the downstream signaling cascades that regulate immune responses .
Comparación Con Compuestos Similares
Similar Compounds
FK 506 (Tacrolimus): The parent compound with similar immunosuppressive properties.
Cyclosporin A: Another immunosuppressive agent with a different mechanism of action.
Rapamycin (Sirolimus): Shares structural similarities with FK 506 but has distinct biological activities.
Uniqueness
1,14-Dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone is unique due to its reduced double bonds, which may confer different pharmacokinetic and pharmacodynamic properties compared to FK 506 . This structural modification can potentially reduce toxicity and improve therapeutic efficacy, making dihydro-FK 506 a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C44H71NO12 |
|---|---|
Peso molecular |
806.0 g/mol |
Nombre IUPAC |
1,14-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |
InChI |
InChI=1S/C44H71NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h19,21,26,28-34,36-40,46-47,52H,10-18,20,22-24H2,1-9H3 |
Clave InChI |
RQYGKZGKXDOUEO-UHFFFAOYSA-N |
SMILES canónico |
CCCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Piperidinecarboxylic acid, 4-[(4-fluorophenyl)amino]-1-(phenylmethyl)-](/img/structure/B8576581.png)


![1h-Pyrrolo[2,3-c]pyridine-1,4-dicarboxylic acid,7-chloro-3-methyl-,1-(1,1-dimethylethyl)ester](/img/structure/B8576606.png)






![5-methyl-3H-spiro[1-benzofuran-2,4'-piperidine]](/img/structure/B8576654.png)
![Tert-butyl 2-[(aminooxy)methyl]morpholine-4-carboxylate](/img/structure/B8576661.png)
